3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is a useful research compound. Its molecular formula is C12H6Cl4O2 and its molecular weight is 324.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 2,4,5-trichlorophenol in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of triclosan follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert triclosan to less chlorinated phenols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and ozone, often under aqueous conditions.
Reduction: Catalytic hydrogenation using palladium catalysts is a typical method.
Substitution: Halogen exchange reactions can be facilitated by using halogenating agents like chlorine gas or bromine.
Major Products Formed
Oxidation: Chlorinated dioxins and dibenzofurans.
Reduction: Dichlorophenols and monochlorophenols.
Substitution: Various chlorinated phenol derivatives.
Scientific Research Applications
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying halogenated phenols and their environmental impact.
Biology: Investigated for its antimicrobial properties and effects on microbial communities.
Medicine: Explored for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the formulation of personal care products, disinfectants, and preservatives.
Mechanism of Action
The antimicrobial action of 3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit fatty acid synthesis in bacteria. It targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for the synthesis of fatty acids in bacterial cell membranes . By binding to ENR, triclosan disrupts the production of fatty acids, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of triclosan, also used as an intermediate in the production of herbicides.
2,4,6-Trichlorophenol: Another chlorinated phenol with similar antimicrobial properties but higher toxicity.
Chlorhexidine: A broad-spectrum antimicrobial agent used in medical and dental applications.
Uniqueness
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol stands out due to its broad-spectrum antimicrobial activity and relatively low toxicity compared to other chlorinated phenols . Its widespread use in consumer products and its effectiveness at low concentrations make it a unique and valuable compound in various applications .
Properties
CAS No. |
4656-56-8 |
---|---|
Molecular Formula |
C12H6Cl4O2 |
Molecular Weight |
324.0 g/mol |
IUPAC Name |
3,5-dichloro-2-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5,17H |
InChI Key |
LAMUXBXOUHIFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.